
1-(Trimethylsilyldifluoromethyl)imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethylsilyldifluoromethyl)imidazole is a unique compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at the 1 and 3 positions of a five-membered ring. The presence of the trimethylsilyldifluoromethyl group in this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
準備方法
The synthesis of 1-(Trimethylsilyldifluoromethyl)imidazole involves several steps. One common method includes the reaction of imidazole with trimethylsilyldifluoromethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
化学反応の分析
1-(Trimethylsilyldifluoromethyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyldifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield simpler derivatives.
Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles, leading to the formation of substituted imidazoles.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Trimethylsilyldifluoromethyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including catalysts and polymers.
作用機序
The mechanism of action of 1-(Trimethylsilyldifluoromethyl)imidazole involves its interaction with specific molecular targets. The trimethylsilyldifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(Trimethylsilyldifluoromethyl)imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the trimethylsilyldifluoromethyl group, resulting in different chemical properties and applications.
1-Phenylimidazole: Contains a phenyl group instead of the trimethylsilyldifluoromethyl group, leading to variations in reactivity and biological activity.
1-(Trimethylsilylmethyl)imidazole: Similar in structure but with a trimethylsilylmethyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific functional group, which imparts distinct properties and makes it suitable for specialized applications.
特性
分子式 |
C7H12F2N2Si |
|---|---|
分子量 |
190.27 g/mol |
IUPAC名 |
[difluoro(imidazol-1-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C7H12F2N2Si/c1-12(2,3)7(8,9)11-5-4-10-6-11/h4-6H,1-3H3 |
InChIキー |
CBVMMZMOIUOTPA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(N1C=CN=C1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


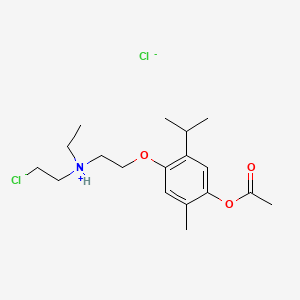
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)
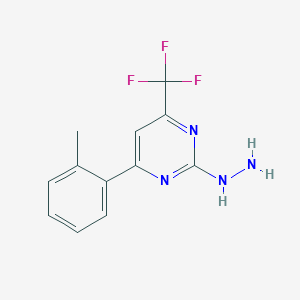
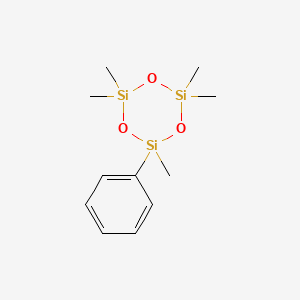
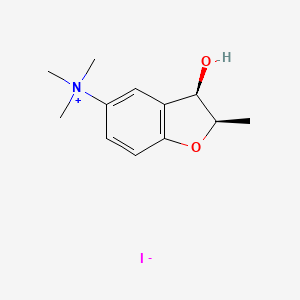
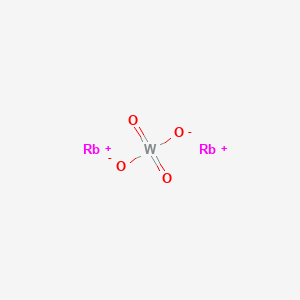
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
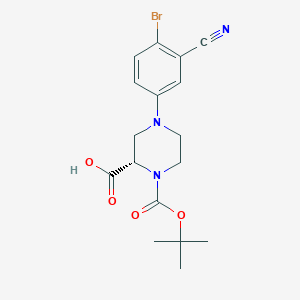
![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)

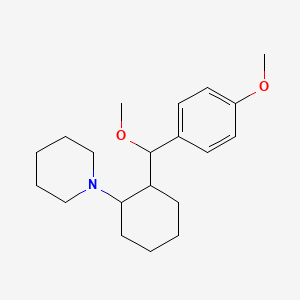
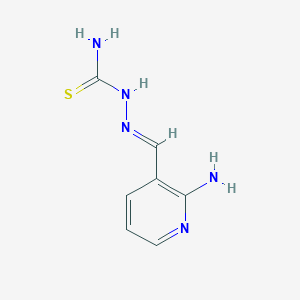
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)

